2-(3-chloro-4-fluorophenoxy)-N-(1-cyanocyclopentyl)acetamide
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Overview
Description
2-(3-chloro-4-fluorophenoxy)-N-(1-cyanocyclopentyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-fluorophenoxy group and a cyanocyclopentyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-fluorophenoxy)-N-(1-cyanocyclopentyl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Phenoxy Intermediate: Reacting 3-chloro-4-fluorophenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.
Cyclopentylamine Derivative Formation: Synthesizing the 1-cyanocyclopentylamine through a series of reactions involving cyclopentanone and cyanide sources.
Coupling Reaction: Combining the phenoxyacetic acid intermediate with the 1-cyanocyclopentylamine under amide coupling conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-4-fluorophenoxy)-N-(1-cyanocyclopentyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenoxy ring can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the phenoxy ring.
Hydrolysis Products: 3-chloro-4-fluorophenoxyacetic acid and 1-cyanocyclopentylamine.
Oxidation/Reduction Products: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound, possibly targeting specific enzymes or receptors.
Agrochemicals: Studied for its potential use as a pesticide or herbicide due to its unique chemical structure.
Materials Science: Explored for its potential use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3-chloro-4-fluorophenoxy)-N-(1-cyanocyclopentyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The presence of the chloro and fluoro groups could enhance its binding affinity and specificity. The cyanocyclopentyl group might contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(3-chloro-4-fluorophenoxy)-N-(cyclopentyl)acetamide: Lacks the cyanide group, which might affect its reactivity and application.
2-(4-fluorophenoxy)-N-(1-cyanocyclopentyl)acetamide: Lacks the chloro group, which might influence its binding properties and chemical behavior.
2-(3-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide: Lacks the fluoro group, potentially altering its pharmacological profile.
Uniqueness
2-(3-chloro-4-fluorophenoxy)-N-(1-cyanocyclopentyl)acetamide is unique due to the presence of both chloro and fluoro substituents on the phenoxy ring, combined with the cyanocyclopentyl group. This combination of functional groups can impart distinct chemical and biological properties, making it a compound of interest for various applications.
Properties
IUPAC Name |
2-(3-chloro-4-fluorophenoxy)-N-(1-cyanocyclopentyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN2O2/c15-11-7-10(3-4-12(11)16)20-8-13(19)18-14(9-17)5-1-2-6-14/h3-4,7H,1-2,5-6,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOQMGNRZGKNLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)COC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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